molecular formula C15H16ClNO3S B10962464 1-(4-chlorophenyl)-N-(4-methoxy-2-methylphenyl)methanesulfonamide

1-(4-chlorophenyl)-N-(4-methoxy-2-methylphenyl)methanesulfonamide

Cat. No.: B10962464
M. Wt: 325.8 g/mol
InChI Key: IRJUHBVFVHXPSP-UHFFFAOYSA-N
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Description

(4-CHLOROPHENYL)-N-(4-METHOXY-2-METHYLPHENYL)METHANESULFONAMIDE is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a combination of a chlorophenyl group and a methoxy-methylphenyl group linked by a methanesulfonamide moiety. Its molecular formula is C15H16ClNO3S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-CHLOROPHENYL)-N-(4-METHOXY-2-METHYLPHENYL)METHANESULFONAMIDE typically involves the following steps:

    Formation of the Methanesulfonamide Moiety: This step involves the reaction of methanesulfonyl chloride with an appropriate amine under basic conditions to form the methanesulfonamide intermediate.

    Coupling Reaction: The intermediate is then coupled with 4-chlorophenyl and 4-methoxy-2-methylphenyl groups using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-CHLOROPHENYL)-N-(4-METHOXY-2-METHYLPHENYL)METHANESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

(4-CHLOROPHENYL)-N-(4-METHOXY-2-METHYLPHENYL)METHANESULFONAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4-CHLOROPHENYL)-N-(4-METHOXY-2-METHYLPHENYL)METHANESULFONAMIDE involves its interaction with specific molecular targets:

    Enzyme Inhibition: It may inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Modulation: It can modulate receptor activity by binding to receptor sites, altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    (4-CHLOROPHENYL)-N-(4-METHOXY-2-METHYLPHENYL)METHANAMINE: Similar structure but lacks the sulfonamide group.

    (4-CHLOROPHENYL)-N-(4-METHOXY-2-METHYLPHENYL)METHANOL: Contains a hydroxyl group instead of the sulfonamide group.

Uniqueness

(4-CHLOROPHENYL)-N-(4-METHOXY-2-METHYLPHENYL)METHANESULFONAMIDE is unique due to its methanesulfonamide moiety, which imparts distinct chemical and biological properties. This functional group enhances its solubility, stability, and potential interactions with biological targets, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C15H16ClNO3S

Molecular Weight

325.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-(4-methoxy-2-methylphenyl)methanesulfonamide

InChI

InChI=1S/C15H16ClNO3S/c1-11-9-14(20-2)7-8-15(11)17-21(18,19)10-12-3-5-13(16)6-4-12/h3-9,17H,10H2,1-2H3

InChI Key

IRJUHBVFVHXPSP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC)NS(=O)(=O)CC2=CC=C(C=C2)Cl

Origin of Product

United States

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